3-Methoxy Ropinirole Hydrochloride
Description
Contextualization as a Related Substance of Ropinirole (B1195838)
3-Methoxy Ropinirole Hydrochloride is identified as a key impurity associated with the synthesis and degradation of Ropinirole. cleanchemlab.com Impurities in pharmaceuticals are substances that are present alongside the active pharmaceutical ingredient (API) but are not the API itself. They can originate from various sources, including the manufacturing process, degradation of the drug substance over time, or interaction with packaging materials.
The chemical structure of this compound is closely related to that of Ropinirole, differing by the presence of a methoxy (B1213986) group. Its chemical name is 4-(2-(dipropylamino)ethyl)-3-methoxy-3,3a-dihydro-2H-indol-2-one hydrochloride. cleanchemlab.com This structural similarity underscores the importance of its identification and control, as even minor molecular modifications can potentially alter the pharmacological or toxicological profile of the final drug product.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Chemical Name | 4-(2-(dipropylamino)ethyl)-3-methoxy-3,3a-dihydro-2H-indol-2-one hydrochloride cleanchemlab.com |
| CAS Number | 1797131-21-5 cleanchemlab.comaxios-research.comsynzeal.com |
| Molecular Formula | C₁₇H₂₆N₂O₂ · HCl cleanchemlab.com |
| Molecular Weight | 290.41 (base) + 36.46 (HCl) axios-research.comaxios-research.com |
Overview of Current Research Trajectories and Analytical Challenges
Current research involving this compound is primarily focused on the development of more sensitive, specific, and efficient analytical methods for its detection and quantification. The low levels at which impurities are often present pose a significant analytical challenge, requiring highly sophisticated instrumentation and methodologies.
One of the primary techniques employed is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). rjptonline.org Research in this area often involves optimizing various chromatographic parameters to achieve adequate separation of Ropinirole from its related substances.
Table 2: Key Parameters in HPLC Method Development for Ropinirole and its Impurities
| Parameter | Typical Conditions |
| Column | C8 or C18 rjptonline.orgbiotech-asia.org |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, trifluoroacetic acid) and an organic solvent (e.g., methanol (B129727), acetonitrile) rjptonline.orgbiotech-asia.org |
| Flow Rate | Typically around 1.0 - 1.2 mL/min rjptonline.orgbiotech-asia.org |
| Detection | UV spectrophotometry, commonly at 248 nm or 250 nm rjptonline.orgbiotech-asia.org |
A significant challenge lies in ensuring that the analytical method is "stability-indicating." This means the method must be able to separate the API from its degradation products, including this compound, which may form under various stress conditions (e.g., heat, light, humidity, acid/base hydrolysis). Forced degradation studies are conducted to demonstrate the specificity of the method in the presence of potential degradants. rjptonline.org
Future research will likely focus on the application of even more advanced analytical techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS), to achieve lower detection limits and provide more definitive structural information on impurities.
Properties
CAS No. |
1797131-21-5 |
|---|---|
Molecular Formula |
C17H27ClN2O2 |
Molecular Weight |
326.865 |
IUPAC Name |
4-[2-(dipropylamino)ethyl]-3-methoxy-1,3-dihydroindol-2-one;hydrochloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-4-10-19(11-5-2)12-9-13-7-6-8-14-15(13)16(21-3)17(20)18-14;/h6-8,16H,4-5,9-12H2,1-3H3,(H,18,20);1H |
InChI Key |
KEPXVQGMHOPXTA-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCC1=C2C(C(=O)NC2=CC=C1)OC.Cl |
Synonyms |
4-[2-(Dipropylamino)ethyl]-3-methoxyindol-2-one Hydrochloride; |
Origin of Product |
United States |
Formation Pathways and Synthetic Research Considerations
Elucidation of Formation Mechanisms during Ropinirole (B1195838) Synthesis
The synthesis of Ropinirole is a multi-step process, and like any complex chemical synthesis, it is susceptible to the formation of process-related impurities. These are substances that are formed as byproducts of the chemical reactions involved in the manufacturing process. The presence of 3-Methoxy Ropinirole Hydrochloride as a process-related impurity suggests that specific precursors and reaction conditions during the synthesis of Ropinirole are conducive to its formation.
Process-Related Impurity Origin Investigations
While specific studies detailing the precise mechanism of this compound formation are not extensively documented in publicly available literature, an analysis of the known synthetic routes for Ropinirole provides insights into its potential origins. Ropinirole synthesis often involves the use of methanol (B129727) as a solvent, particularly during the hydrogenation of intermediate compounds and in recrystallization steps for purification google.com.
The presence of methanol, a potential source of the methoxy (B1213986) group, in conjunction with acidic or basic conditions and elevated temperatures common in chemical syntheses, creates an environment where methoxylation of the Ropinirole molecule or its precursors could occur. It is hypothesized that the formation of this compound is a result of a side reaction involving the indolinone core of the Ropinirole molecule.
Identification of Precursors and Reaction Conditions Influencing Formation
The direct precursor to the methoxy group in this compound is likely methanol, given its use as a solvent in the manufacturing process google.com. The formation of this impurity is probably influenced by several factors:
Presence of Methanol: The use of methanol as a solvent is a primary prerequisite.
Temperature: Higher reaction or purification temperatures could promote the methoxylation reaction.
pH: The presence of acidic or basic catalysts can influence the rate and extent of this side reaction.
It is plausible that under certain process conditions, a reactive intermediate is formed that is susceptible to nucleophilic attack by methanol. The exact nature of this intermediate is not definitively identified in the available literature for this specific impurity. However, general principles of organic chemistry suggest that intermediates with carbocationic character or activated positions on the aromatic ring could be involved.
Degradation Pathway Investigations of Ropinirole Leading to this compound
Forced degradation studies are essential for understanding the stability of a drug substance and for identifying potential degradation products that may form under various stress conditions. While several studies have investigated the degradation of Ropinirole under acidic, alkaline, and oxidative stress, the formation of this compound as a degradant has not been explicitly reported in these studies nih.govijprs.comconsensus.app. However, the potential for its formation under specific hydrolytic and oxidative conditions, particularly in the presence of methanol, warrants consideration.
Acidic Hydrolysis-Induced Formation Mechanisms
Ropinirole has been shown to be susceptible to degradation under acidic conditions nih.govijprs.com. While the primary degradation products identified in these studies are not the 3-methoxy derivative, the possibility of its formation cannot be entirely ruled out, especially if the hydrolysis is conducted in a methanol-containing medium.
In an acidic methanolic solution, it is conceivable that a protonated form of Ropinirole or an intermediate in its degradation pathway could undergo a nucleophilic substitution reaction with methanol. This would lead to the introduction of a methoxy group onto the indolinone ring.
| Stress Condition | Observations on Ropinirole Degradation | Potential for this compound Formation |
|---|---|---|
| Acidic Hydrolysis (in aqueous media) | Significant degradation observed, but 3-methoxy derivative not reported as a major product. nih.govijprs.com | Low, unless methanol is present as a co-solvent. |
| Acidic Hydrolysis (in methanolic media) | Hypothetically, could facilitate the formation of the 3-methoxy derivative through nucleophilic attack by methanol. | Plausible, though not experimentally confirmed in available literature. |
Alkaline Hydrolysis-Induced Formation Mechanisms
Ropinirole is also known to degrade under alkaline conditions nih.govijprs.com. Similar to acidic hydrolysis, the formation of this compound is not a commonly reported outcome of alkaline degradation in aqueous solutions.
However, if the alkaline hydrolysis is performed in the presence of methanol, the formation of a methoxide (B1231860) anion (CH₃O⁻) could occur. This strong nucleophile could potentially react with the Ropinirole molecule, although the specific site of attack and the reaction mechanism leading to the 3-methoxy derivative are not established.
| Stress Condition | Observations on Ropinirole Degradation | Potential for this compound Formation |
|---|---|---|
| Alkaline Hydrolysis (in aqueous media) | Degradation is observed, but the 3-methoxy derivative is not a reported product. nih.govijprs.com | Unlikely. |
| Alkaline Hydrolysis (in methanolic media) | The presence of methoxide ions could theoretically lead to methoxylation, but this has not been documented. | Theoretically possible but not substantiated by current data. |
Oxidative Stress Pathways and Byproduct Identification
Forced degradation studies of Ropinirole under oxidative conditions (e.g., using hydrogen peroxide) have been conducted nih.govijprs.com. These studies have led to the identification of various degradation products, but this compound is not among those explicitly characterized in the reviewed literature.
The mechanism of oxidative degradation of the indolinone ring system can be complex, potentially involving radical intermediates. In the presence of methanol, it is conceivable that a radical-mediated reaction could lead to the introduction of a methoxy group. However, this remains a hypothetical pathway without direct experimental evidence.
| Stress Condition | Observations on Ropinirole Degradation | Potential for this compound Formation |
|---|---|---|
| Oxidative Stress (e.g., H₂O₂) | Ropinirole shows susceptibility to oxidative degradation, forming various byproducts. nih.govijprs.com | Formation of the 3-methoxy derivative is not reported and would likely require the presence of a methylating/methoxylating agent. |
Photolytic Degradation Processes and Product Profiling
Photostability is a critical attribute of any pharmaceutical compound. Exposure to light can induce degradation, leading to the formation of photoproducts that may have different pharmacological or toxicological profiles. Forced degradation studies are conducted to understand the intrinsic stability of a drug substance and to identify potential degradation products that could form under light exposure.
While specific studies detailing the photolytic degradation of ropinirole leading directly to this compound are not extensively documented in publicly available literature, general forced degradation studies on ropinirole have been performed under various stress conditions, including photolysis researchgate.net. It has been noted that ropinirole is susceptible to degradation under UV and photolytic conditions researchgate.net. The formation of a methoxy derivative could theoretically occur if the degradation process involves the interaction of a reactive intermediate with a source of a methoxy group, such as a methanol solvent, under photolytic conditions.
The profiling of photolytic degradation products is typically carried out using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) researcher.lifersc.org. These methods allow for the separation and identification of impurities based on their retention times and mass-to-charge ratios. In one study, an unknown impurity was observed during UV and photo light stress studies of a ropinirole formulation, which was subsequently isolated and characterized researchgate.net. While this specific impurity was not identified as the 3-methoxy derivative, it highlights the potential for the formation of various degradation products under photolytic stress.
Table 1: Analytical Techniques for Photolytic Degradation Product Profiling
| Technique | Application in Impurity Profiling |
| High-Performance Liquid Chromatography (HPLC) | Separation of the parent drug from its degradation products. |
| Mass Spectrometry (MS) | Identification of the molecular weight and fragmentation patterns of degradation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the chemical structure of isolated impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the degradation products. |
Strategies for Mitigation and Control of this compound Formation in Ropinirole Manufacturing
The control of impurities is a central tenet of Good Manufacturing Practices (GMP) in the pharmaceutical industry. Strategies to mitigate the formation of impurities like this compound are implemented throughout the manufacturing process of ropinirole.
Control of impurities begins with a thorough understanding of the synthetic process and the potential for side reactions. If the formation of this compound is linked to a specific step in the synthesis, process parameters can be optimized to minimize its formation. This could involve adjusting temperature, pressure, reaction time, or the choice of solvents and reagents. For instance, if a methylation agent is used in the synthesis, its stoichiometry and the reaction conditions would be tightly controlled to prevent unwanted methylation at the 3-position of the ropinirole molecule.
Purification techniques play a crucial role in removing impurities from the final API. Crystallization is a common and effective method for purifying solid compounds. The solubility of the desired compound and its impurities in different solvent systems is exploited to achieve separation. Multiple recrystallization steps may be employed to achieve the desired purity. Chromatographic techniques, such as column chromatography, can also be used for purification, particularly for removing impurities with similar physicochemical properties to the API.
Finally, appropriate packaging and storage conditions are essential to prevent degradation of the drug substance over its shelf life. For light-sensitive compounds like ropinirole, opaque or amber-colored packaging is used to protect it from light exposure and prevent photolytic degradation. Storage at controlled temperature and humidity also helps to maintain the stability of the drug substance.
Table 2: General Strategies for Impurity Control in Pharmaceutical Manufacturing
| Strategy | Description |
| Process Optimization | Modifying reaction conditions (temperature, pressure, solvent, etc.) to minimize the formation of specific impurities. |
| Raw Material Control | Ensuring the purity of starting materials and reagents to prevent the introduction of impurities. |
| Purification | Employing techniques like crystallization and chromatography to remove impurities from the API. |
| In-Process Controls | Monitoring the formation of impurities at critical steps of the manufacturing process. |
| Packaging and Storage | Using appropriate packaging and storing the API under controlled conditions to prevent degradation. |
Directed Synthesis of this compound for Reference Standard Production and Research Purity Assessment
Reference standards are highly purified compounds that are used as a benchmark for analytical testing. The availability of a reference standard for this compound is essential for its accurate identification and quantification in ropinirole drug substance and drug products. Several chemical suppliers offer this compound as a reference standard, indicating that its directed synthesis is achievable synthinkchemicals.comcleanchemlab.comsynzeal.compharmaffiliates.com.
While the specific synthetic routes used by commercial suppliers are proprietary, a plausible laboratory synthesis of this compound would likely involve the selective introduction of a methoxy group at the 3-position of a suitable ropinirole precursor or the ropinirole molecule itself. This could potentially be achieved through a multi-step synthesis starting from a related indolinone derivative. The synthesis would be designed to have a high degree of control over the regioselectivity of the methoxylation step to ensure the desired isomer is produced.
Once synthesized, the compound would undergo extensive purification to achieve the high level of purity required for a reference standard. The purity and identity of the synthesized this compound would be rigorously confirmed using a battery of analytical techniques, including NMR, MS, and HPLC. This ensures that the reference standard is suitable for its intended use in analytical method development, validation, and routine quality control testing of ropinirole. The availability of this reference standard allows pharmaceutical manufacturers to accurately monitor and control the levels of this specific impurity in their products, ensuring compliance with regulatory requirements.
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Detection
Chromatographic techniques form the cornerstone of impurity analysis in the pharmaceutical industry. They allow for the effective separation of the active pharmaceutical ingredient (API) from its related substances, including process impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the impurity profiling of Ropinirole (B1195838) Hydrochloride. The development of a robust HPLC method involves the systematic optimization of various chromatographic parameters to achieve adequate separation of all potential impurities from the main component and from each other. chromatographyonline.com
Method development often begins with the selection of a suitable stationary phase, with C8 and C18 reversed-phase columns being common choices for the analysis of Ropinirole and its impurities. nih.govijddr.in The composition of the mobile phase, including the type and concentration of the organic modifier (e.g., acetonitrile (B52724), methanol), the pH of the aqueous buffer, and the buffer concentration, is then optimized to achieve the desired selectivity and resolution. chromatographyonline.comnih.gov Gradient elution is frequently employed to separate impurities with a wide range of polarities within a reasonable timeframe. researchgate.net
Once a suitable method is developed, it must be validated in accordance with International Conference on Harmonisation (ICH) guidelines to ensure its reliability for its intended purpose. researchgate.net Validation encompasses the evaluation of parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.net For instance, a developed RP-HPLC method for Ropinirole Hydrochloride might demonstrate linearity over a concentration range of 4-12µg/ml with a correlation coefficient of 0.997. researchgate.net Another method showed linearity from 1-100µg/mL, with a limit of detection of 0.0007µg/mL and a limit of quantification of 0.0021µg/mL.
Table 1: Example of HPLC Method Parameters for Ropinirole Impurity Analysis
| Parameter | Condition |
| Column | C18 Hypersil BDS (250 x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Acetate buffer (pH 3):Acetonitrile (50:50 v/v) researchgate.net |
| Flow Rate | 1.0 mL/min ijddr.inresearchgate.net |
| Detection | UV at 250 nm ijddr.in |
| Retention Time | 4.037 min researchgate.net |
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm), which allows for faster analyses and significantly improved resolution compared to traditional HPLC. mdpi.com This enhanced resolution is particularly beneficial for separating closely eluting and structurally similar impurities of Ropinirole. nih.gov The development of UHPLC methods for Ropinirole impurity profiling often employs an Analytical Quality by Design (AQbD) approach to systematically optimize critical method parameters. nih.govuni-lj.si
Key parameters that are often investigated during UHPLC method optimization include the choice of stationary phase (e.g., Acquity UPLC BEH C8), column temperature, the ratio of organic modifier in the mobile phase, and the gradient slope. nih.govnih.gov By using experimental designs, such as fractional factorial or central composite designs, the influence of these parameters on critical quality attributes like the resolution between specific impurity pairs can be mathematically modeled. nih.govuni-lj.si This approach allows for the establishment of a "design space" where the method is robust and consistently provides the required separation. nih.govnih.gov A validated UHPLC method was proven suitable for determining nine process-related impurities of Ropinirole. nih.govuni-lj.si
Table 2: Critical Method Parameters Optimized in UHPLC for Ropinirole Impurities
| Parameter | Influence on Separation |
| Stationary Phase | C8 columns showed better separation for certain impurities compared to C18. nih.gov |
| Column Temperature | Affects the separation between specific impurity pairs. nih.gov |
| Mobile Phase Composition | The ratio of methanol (B129727) in mobile phase B was found to be a significant factor. nih.gov |
| Gradient Slope | A critical parameter for achieving the desired resolution between impurities. nih.gov |
High-Performance Thin-Layer Chromatography (HPTLC) is a valuable tool for the analysis of drug degradation products. nih.gov In the context of Ropinirole Hydrochloride, HPTLC has been employed in forced degradation studies to assess the stability of the drug under various stress conditions, such as acidic, alkaline, oxidative, thermal, and photolytic stress. nih.gov These studies are crucial for identifying potential degradation products that may arise during the manufacturing process or upon storage. researchgate.net
A typical HPTLC method for Ropinirole involves applying the sample as a band on a pre-coated silica (B1680970) gel 60F-254 plate. nih.govijprs.com The plate is then developed in a chamber containing a suitable mobile phase, such as a mixture of toluene, ethyl acetate, and ammonia (B1221849) solution. nih.gov After development, the separated bands are visualized under UV light, and densitometric analysis is used for quantification. nih.gov The method can be validated according to ICH guidelines for parameters like linearity, precision, accuracy, and specificity. nih.gov For Ropinirole, a linear range of 100–3000 ng/spot has been reported, with a limit of detection of 12.95 ng/spot and a limit of quantification of 39.25 ng/spot. nih.gov The different Rf values of the degradation products compared to the parent drug demonstrate the stability-indicating nature of the method. ijprs.com
Table 3: HPTLC Method for Ropinirole Degradation Studies
| Parameter | Condition |
| Stationary Phase | Pre-coated silica gel 60F-254 aluminium plates nih.gov |
| Mobile Phase | Toluene-ethyl acetate-6 M ammonia solution (5:6:0.5, v/v/v) nih.gov |
| Detection | Densitometric analysis in absorbance mode at 250 nm nih.gov |
| Rf Value of Ropinirole | 0.58 ± 0.02 nih.gov |
Capillary Liquid Chromatography (CLC) is a miniaturized version of HPLC that offers advantages such as reduced solvent consumption and potentially higher separation efficiency. A CLC method has been developed for the separation and quantification of Ropinirole and five of its related impurities. nih.gov The optimization of mobile phase parameters like pH, buffer concentration, and acetonitrile content was performed using an experimental design approach to achieve baseline resolution on a C18 stationary phase. nih.gov This method was capable of determining impurities down to a level of 0.06% of the main component within 25 minutes. nih.gov
Capillary Zone Electrophoresis (CZE) is another powerful separation technique that separates charged molecules based on their electrophoretic mobility in an electric field. nih.govmdpi.com CZE has been successfully applied to the analysis of Ropinirole and its impurities. nih.gov The method involves optimizing the composition of the running buffer, which may include a borate (B1201080) buffer with additives like acetonitrile and magnesium sulfate, to achieve baseline resolution of the compounds. nih.gov CZE has demonstrated the ability to quantify these impurities down to a level of 0.05% of the main component in under 15 minutes. nih.gov
Spectroscopic and Spectrometric Characterization for Structural Elucidation
While chromatographic techniques are excellent for separating impurities, spectroscopic and spectrometric methods are essential for their structural elucidation. These techniques provide detailed information about the molecular weight and structure of the compounds.
Mass Spectrometry (MS) is a powerful analytical technique for determining the molecular weight of impurities and providing structural information through fragmentation analysis. innovationaljournals.com When coupled with a chromatographic system like HPLC or UHPLC (LC-MS), it becomes a highly specific and sensitive tool for impurity identification. chimia.ch
Tandem mass spectrometry (MS/MS or MSn) involves the selection of a precursor ion, its fragmentation, and the analysis of the resulting product ions. innovationaljournals.com This provides detailed structural information and can help in the characterization of unknown impurities. nih.gov The fragmentation patterns of impurities can be compared to that of the parent drug to deduce their structures. frontiersin.org
Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements. bruker.commdpi.com This accuracy allows for the determination of the elemental composition of an impurity, which is a critical step in its identification. researchgate.net The combination of UHPLC with Q-TOF-MS/MS offers a powerful platform for the comprehensive characterization of forced degradation products and other impurities of Ropinirole. researchgate.net For example, in the analysis of a potential degradant, N-Methyl Hydroxy Ropinirole, the protonated molecular ion [M+H]+ was detected at m/z 291.1, and its fragmentation pattern was analyzed to confirm its structure. researchgate.net
Table 4: Mass Spectrometric Techniques for Impurity Characterization
| Technique | Application | Information Obtained |
| MS | Molecular weight determination of impurities. innovationaljournals.com | Provides the mass-to-charge ratio (m/z) of the molecular ion. innovationaljournals.com |
| MS/MS (MSn) | Structural elucidation through fragmentation analysis. innovationaljournals.com | Provides information on the connectivity of atoms and functional groups. frontiersin.org |
| Q-TOF-MS/MS | High-resolution mass measurements for elemental composition determination. mdpi.com | Provides highly accurate mass data for unambiguous identification of impurities. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR) for Definitive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous structural elucidation of organic molecules, including "3-Methoxy Ropinirole Hydrochloride." Through the application of one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (2D-NMR) techniques, a definitive confirmation of its molecular structure can be achieved.
¹H-NMR spectroscopy provides detailed information about the proton environment within the molecule. For "this compound," the ¹H-NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the indole (B1671886) ring, the protons of the methoxy (B1213986) group, and the various methylene (B1212753) and methyl protons of the dipropylamino ethyl side chain. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are unique to the structure and allow for the precise assignment of each proton.
¹³C-NMR spectroscopy complements the ¹H-NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" will produce a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon, distinguishing between aromatic, aliphatic, and methoxy carbons. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in identifying primary, secondary, tertiary, and quaternary carbons.
2D-NMR techniques , such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity between different atoms within the molecule.
COSY spectra reveal proton-proton couplings, helping to identify adjacent protons in the structure.
HSQC spectra correlate directly bonded proton and carbon atoms.
HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular framework and confirming the position of the methoxy group on the indole ring.
The collective data from these NMR experiments provide irrefutable evidence for the structural confirmation of "this compound."
Table 1: Representative NMR Data for Structural Elucidation
| Technique | Observed Data Type | Information Gained |
| ¹H-NMR | Chemical Shift (ppm), Multiplicity, Integration | Proton environment and count |
| ¹³C-NMR | Chemical Shift (ppm) | Carbon skeleton and type |
| COSY | Cross-peaks | ¹H-¹H connectivity |
| HSQC | Cross-peaks | ¹H-¹³C direct connectivity |
| HMBC | Cross-peaks | ¹H-¹³C long-range connectivity |
Infrared (IR) and UV-Vis Spectrophotometry for Complementary Structural Data and Quantification
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry serve as valuable complementary techniques for the structural characterization and quantification of "this compound."
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to specific vibrational modes of its functional groups. For instance, N-H stretching vibrations in the indole ring, C-H stretching of aromatic and aliphatic groups, C=O stretching of the lactam ring, and C-O stretching of the methoxy group would all appear at distinct wavenumbers. humanjournals.com The presence and position of these bands can confirm the presence of key functional groups and provide supportive evidence for the structure elucidated by NMR.
UV-Vis Spectrophotometry is primarily used for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. A simple, sensitive, and accurate spectrophotometric method can be developed for the estimation of Ropinirole and its impurities. nih.gov Ropinirole hydrochloride exhibits a maximum absorbance (λmax) at approximately 250 nm. nih.govresearchgate.net This property allows for its quantification in bulk drug and pharmaceutical dosage forms. A calibration curve can be constructed by plotting absorbance versus concentration, which should obey Beer's law within a specific concentration range. nih.gov This technique is particularly useful for routine quality control analysis due to its simplicity, speed, and cost-effectiveness.
Table 2: Spectrophotometric Data for "this compound" Analysis
| Technique | Parameter | Typical Value/Range | Application |
| IR Spectroscopy | Wavenumber (cm⁻¹) | N-H stretch (~3320), C=O stretch (~1700) | Functional group identification |
| UV-Vis Spectrophotometry | λmax | ~250 nm | Quantification |
| UV-Vis Spectrophotometry | Linearity Range | e.g., 5-35 µg/mL | Quantitative analysis |
Impurity Profiling and Quantification in Ropinirole Drug Substance and Formulations
Impurity profiling is a critical aspect of pharmaceutical development and quality control, ensuring the safety and efficacy of the final drug product. For Ropinirole, a number of impurities, including "this compound," can arise from the manufacturing process or degradation. cleanchemlab.comsynthinkchemicals.com The identification, characterization, and quantification of these impurities are mandated by regulatory agencies.
Several analytical methods, predominantly high-performance liquid chromatography (HPLC), are employed for the separation and quantification of Ropinirole and its impurities. nih.govsphinxsai.comresearchgate.net Reverse-phase HPLC methods are commonly developed and validated for this purpose. These methods must be specific, linear, accurate, precise, and robust to ensure reliable results. researchgate.net
During stability studies of Ropinirole formulations, degradant impurities can be formed and may exceed reporting thresholds. researchgate.net These impurities are often isolated using preparative HPLC for subsequent structural elucidation by spectroscopic techniques like NMR and mass spectrometry. sphinxsai.comresearchgate.net The identification of impurities such as 4-[2-(propylamino) ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride and 4-[2-(diropylamino) ethyl]-1H-indol-2,3-dione hydrochloride has been reported. nih.gov
The quantification of "this compound" and other impurities is crucial to ensure they are within the acceptable limits defined by regulatory guidelines such as those from the International Council for Harmonisation (ICH).
Application of Analytical Quality by Design (AQbD) Principles in Method Development
Analytical Quality by Design (AQbD) is a systematic approach to method development that begins with predefined objectives and emphasizes method understanding and control based on sound science and quality risk management. biomedres.usmdpi.comyoutube.com The application of AQbD principles in the development of analytical methods for Ropinirole and its impurities, including "this compound," ensures the development of robust and reliable methods.
The AQbD process involves several key steps:
Defining the Analytical Target Profile (ATP): This involves defining the requirements for the analytical method, such as the desired accuracy, precision, and specificity for the quantification of Ropinirole and its impurities. celonpharma.comnih.gov
Identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the properties of the method that need to be controlled to ensure the desired quality, while CMPs are the method parameters that can affect the CMAs.
Risk Assessment: This step involves identifying and evaluating the potential risks of method failure.
Method Optimization and Development using Design of Experiments (DoE): DoE is a powerful statistical tool used to systematically investigate the effects of multiple parameters on the method performance, allowing for the identification of optimal conditions.
Defining the Method Operable Design Region (MODR): The MODR is the multidimensional space of method parameters within which the method is known to perform as intended. biomedres.us
Control Strategy: This involves establishing a set of controls to ensure the continued performance of the method throughout its lifecycle. biomedres.us
By employing AQbD, analytical methods for Ropinirole are developed with a greater understanding of the factors that can influence their performance, leading to more robust and reliable results. nih.gov
Chemometric Approaches for Chromatographic Behavior Analysis of Ropinirole and its Impurities
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of the analysis of Ropinirole and its impurities, chemometric approaches can be applied to understand and optimize their chromatographic behavior.
Response surface methodology, a collection of statistical and mathematical techniques, can be used to model and analyze the effects of several independent variables on a response. nih.gov For instance, a face-centered central composite design can be employed to study the influence of factors such as the acetonitrile content, pH of the mobile phase, and concentration of an ion-pairing agent on the retention time, resolution, and peak symmetry of Ropinirole and its impurities. nih.gov
By applying desirability functions, it is possible to simultaneously optimize multiple responses to find the optimal chromatographic conditions that provide the best separation and peak shape for all compounds of interest. nih.gov Furthermore, the robustness of the analytical method can be estimated by analyzing the global desirability determination coefficients and visualizing 3D response surface graphs. nih.gov These chemometric tools provide a systematic and efficient way to develop and optimize chromatographic methods for the analysis of Ropinirole and its impurities, ensuring high-quality analytical data.
Preclinical and Mechanistic Investigations in Research Models
Comparative Structural Analysis and Stereochemistry Considerations with Ropinirole (B1195838)
3-Methoxy Ropinirole Hydrochloride is a derivative of Ropinirole, a well-established non-ergoline dopamine (B1211576) agonist. researchgate.netnih.govnih.gov The core structure of both compounds is an indolin-2-one moiety connected to a dipropylaminoethyl side chain. researchgate.netfda.gov The key distinction in this compound is the presence of a methoxy (B1213986) group (-OCH3) at the 3-position of the indolin-2-one ring. cleanchemlab.com
Ropinirole hydrochloride itself is the hydrochloride salt of 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one. fda.gov The introduction of the methoxy group at the 3-position introduces a new stereocenter, which could theoretically result in different stereoisomers (R and S enantiomers). The specific stereochemistry of the commercially available research compound "this compound" is designated as 4-(2-(dipropylamino)ethyl)-3-methoxy-3,3a-dihydro-2H-indol-2-one hydrochloride. cleanchemlab.com This nomenclature suggests a specific diastereomer, though detailed public information on the stereochemical configuration and its influence on receptor binding and activity is limited.
The structural formulas of Ropinirole and 3-Methoxy Ropinirole are presented below for comparison.
Table 1: Structural Comparison of Ropinirole and 3-Methoxy Ropinirole This table is interactive. Click on the headers to sort.
| Feature | Ropinirole | 3-Methoxy Ropinirole |
|---|---|---|
| Core Scaffold | Indolin-2-one | Indolin-2-one |
| Side Chain | 4-[2-(dipropylamino)ethyl] | 4-[2-(dipropylamino)ethyl] |
| Substitution at 3-position | Hydrogen | Methoxy group (-OCH3) |
| Chemical Formula (base) | C16H24N2O wikipedia.org | C17H26N2O2 |
| Molar Mass (base) | 260.38 g/mol wikipedia.org | 290.40 g/mol |
| Stereocenter at C3 | No | Yes |
Theoretical Structural Activity Relationship (SAR) Implications of Methoxy Substitution on Indoline (B122111) Scaffold
The introduction of a methoxy group to the indoline scaffold can have significant implications for the molecule's Structure-Activity Relationship (SAR). While specific SAR studies on 3-Methoxy Ropinirole are not extensively published, general principles from medicinal chemistry and related indole-based compounds offer valuable insights.
The methoxy group can influence several key properties:
Electronic Effects: The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. Its net effect on the aromatic ring's electron density can alter the compound's interaction with target receptors.
Lipophilicity: The addition of a methoxy group generally increases the lipophilicity of a molecule. This can affect its ability to cross biological membranes, including the blood-brain barrier, and may influence its metabolic profile.
Steric Hindrance: The bulk of the methoxy group can introduce steric hindrance, potentially altering the preferred conformation of the molecule and its fit within the binding pocket of a receptor.
Metabolic Stability: The methoxy group can influence the metabolic stability of the compound by blocking a potential site of metabolism or by providing a new site for metabolic enzymes to act upon.
Studies on other indole-based compounds have shown that the position of a methoxy substituent can significantly impact biological activity. For instance, in a series of 1H-indole-2-carboxamides, the potency was moderately affected by the position of the methoxy group. nih.gov In another study on arylidene indanones, a 5-methoxyindanone derivative showed improved MAO-B inhibition. rsc.org These examples highlight the nuanced role of methoxy substitution on the indoline scaffold.
In Vitro Metabolic Fate Investigations in Research Systems (e.g., enzyme interaction studies for potential metabolic transformation)
The metabolic fate of Ropinirole is well-characterized, with the primary routes being N-despropylation and hydroxylation, followed by glucuronidation. drugbank.com The major enzyme responsible for Ropinirole's metabolism is Cytochrome P450 1A2 (CYP1A2). fda.govhres.canih.gov
Further in vitro investigations using liver microsomes or recombinant CYP enzymes would be necessary to elucidate the specific metabolic pathways of 3-Methoxy Ropinirole and to identify the primary enzymes involved. Such studies would also clarify whether 3-Methoxy Ropinirole acts as an inhibitor or inducer of any major CYP enzymes, which would be crucial for understanding its potential for drug-drug interactions in a research context.
Role as a Potential Metabolite or Biotransformation Product of Ropinirole in Non-Human Biological Systems
Ropinirole undergoes extensive metabolism in the liver. hres.cahres.ca The main metabolites identified are the N-despropyl metabolite and the hydroxylated metabolite, which is subsequently glucuronidated. drugbank.com The N-despropyl metabolite is the major circulating metabolite. hres.cahres.ca
There is currently no direct evidence from published in vivo studies in non-human biological systems to suggest that 3-Methoxy Ropinirole is a significant metabolite of Ropinirole. The known metabolic pathways of Ropinirole primarily involve modifications to the N-propyl groups and hydroxylation of the aromatic ring, not methoxylation at the 3-position. However, the formation of minor, previously uncharacterized metabolites cannot be entirely ruled out without comprehensive metabolic profiling studies in various animal models. It is more likely that 3-Methoxy Ropinirole is investigated as a synthetic derivative rather than a natural metabolite.
Conclusion and Future Research Directions
Synthesis of Current Academic Understanding of 3-Methoxy Ropinirole (B1195838) Hydrochloride
3-Methoxy Ropinirole Hydrochloride is recognized primarily as a process-related impurity and potential metabolite of Ropinirole, a non-ergoline dopamine (B1211576) agonist. axios-research.comcleanchemlab.com Its chemical structure is 4-(2-(dipropylamino)ethyl)-3-methoxyindolin-2-one hydrochloride. axios-research.comcleanchemlab.com The formation of such impurities is a critical aspect of pharmaceutical manufacturing, as they can arise from the synthetic pathway, degradation of the active pharmaceutical ingredient (API), or interaction with excipients. biomedres.usgoogle.com The presence of impurities, even at trace levels, is a significant concern in the pharmaceutical industry as it can impact the safety and efficacy of the final drug product. biomedres.usapacsci.com
The current understanding, synthesized from various analytical studies on Ropinirole and its related substances, indicates that impurities are meticulously monitored and controlled according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH). pharmafocusasia.comnih.gov For Ropinirole, a number of process-related impurities have been identified and characterized using various spectroscopic and chromatographic techniques. researchgate.netnih.gov While the literature extensively covers impurities like Ropinirole EP Impurity A, B, C, D, etc., specific public domain research focusing solely on the synthesis and detailed reaction kinetics of this compound is less prevalent. researchgate.netnih.gov It is understood to be a compound used as a reference standard for analytical and quality control purposes during drug development and manufacturing. axios-research.comcleanchemlab.com The control of this and other impurities to levels below 0.1% is a common goal in the production of highly pure Ropinirole Hydrochloride. google.comgoogleapis.com
The characterization of such impurities relies on a suite of advanced analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase mode, is a cornerstone for the separation and quantification of Ropinirole and its impurities. researchgate.netresearchgate.net Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are indispensable for the structural elucidation of these isolated impurities. researchgate.net
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 3-Methoxy Ropinirole | C₁₇H₂₆N₂O₂ | 290.41 | 1391052-27-9 axios-research.com |
| Ropinirole | C₁₆H₂₄N₂O | 260.37 | 91374-21-9 nih.gov |
| Ropinirole Hydrochloride | C₁₆H₂₅ClN₂O | 296.84 | 91374-20-8 ajpaonline.com |
Identification of Knowledge Gaps and Emerging Research Avenues in Impurity Science
Despite a robust framework for impurity profiling in pharmaceuticals, significant knowledge gaps persist, particularly concerning specific, less common impurities like this compound. biomedres.usslideshare.net A primary gap is the limited public information on the precise mechanisms and kinetics of its formation during the synthesis of Ropinirole under various process conditions. A deeper understanding of these formation pathways could lead to optimized synthetic routes that minimize or eliminate its generation.
Furthermore, the potential impact of such impurities on the long-term stability and degradation profile of the Ropinirole drug product is an area requiring more in-depth investigation. While regulatory guidelines set thresholds for impurities, understanding the reactivity and interaction potential of each specific impurity is crucial for ensuring product quality throughout its shelf life. nih.gov
Emerging research avenues in impurity science are focused on bridging these gaps. There is a growing emphasis on:
Predictive Impurity Profiling: Utilizing computational tools and predictive software to model potential impurities based on reaction pathways and starting materials. This can help anticipate and control impurities before they are even detected in the lab. pharmafocusasia.com
Genotoxic Impurity Assessment: While not all impurities are toxic, some can be mutagenic or carcinogenic. biomedres.us A focused research avenue is the development of more sensitive and rapid screening methods to assess the genotoxic potential of novel or uncharacterized impurities.
Green Analytical Chemistry: The development of more environmentally friendly and sustainable analytical methods for impurity detection is gaining traction. apacsci.com This includes minimizing solvent use and developing methods with lower energy consumption.
In-depth Stability Studies: Research focusing on the forced degradation of Ropinirole under various stress conditions (heat, light, humidity, oxidation) could provide valuable insights into the formation of 3-Methoxy Ropinirole and other degradation products, helping to establish more robust control strategies.
Advancements in Analytical Technologies for Comprehensive Impurity Assessment
The field of analytical chemistry is continuously evolving, providing more powerful tools for the comprehensive assessment of pharmaceutical impurities. apacsci.combiomedres.us These advancements are crucial for detecting and characterizing impurities at increasingly lower levels, ensuring compliance with stringent regulatory standards. biomedres.usnih.gov
Key technological advancements relevant to the analysis of impurities like this compound include:
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers significant improvements over traditional HPLC, providing faster analysis times, higher resolution, and better sensitivity. nih.gov This is particularly advantageous for separating complex mixtures of related substances in drug formulations. nih.gov
Hyphenated Techniques: The coupling of chromatographic systems with mass spectrometry (LC-MS, GC-MS) is a cornerstone of modern impurity profiling. biomedres.usapacsci.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident identification and structural elucidation of unknown impurities without the need for authentic reference standards. apacsci.combiomedres.us
Advanced NMR Spectroscopy: Modern NMR techniques, including 2D-NMR (COSY, HSQC, HMBC), are powerful tools for the unambiguous structural determination of impurities, even in small quantities. biomedres.us
Quality by Design (QbD) in Method Development: The application of Analytical Quality by Design (AQbD) principles allows for the development of more robust and reliable analytical methods. pharmafocusasia.comnih.gov By systematically exploring method parameters, a "design space" is created where the method is known to perform effectively, leading to improved method performance for impurity determination. nih.gov
Automation and AI: The integration of automation, Artificial Intelligence (AI), and Machine Learning (ML) in analytical workflows is an emerging trend. apacsci.compharmafocusasia.com These technologies can accelerate method development, improve data analysis, and help in predicting impurity profiles, making the entire process more efficient and reliable. apacsci.com
| Technique | Primary Application in Impurity Analysis | Key Advantages | Reference |
|---|---|---|---|
| UHPLC | Separation and Quantification | Faster analysis, higher resolution, increased sensitivity | nih.gov |
| LC-MS/HRMS | Identification and Structural Elucidation | High sensitivity and specificity, accurate mass measurement | apacsci.combiomedres.us |
| GC-MS | Analysis of Volatile/Semi-Volatile Impurities | Excellent separation for volatile compounds | biomedres.us |
| NMR Spectroscopy | Unambiguous Structure Determination | Provides detailed structural information | biomedres.us |
| Capillary Electrophoresis (CE) | Separation of charged molecules, chiral separations | High efficiency, minimal sample/reagent consumption | biomedres.us |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-Methoxy Ropinirole Hydrochloride, and how do they influence analytical method development?
- Answer: The compound has a molecular formula of C₁₇H₂₇ClN₂O₂ (molecular weight: 326.87 g/mol) and is described as a light beige-to-brown solid. It exhibits limited solubility in organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and methanol . These properties necessitate the use of stability-indicating RP-HPLC methods for quantification, as described in validated protocols for ropinirole hydrochloride derivatives. For example, mobile phases combining acetonitrile and buffered solutions (pH 6.5) are optimal for resolving impurities and ensuring precision (RSD < 2%) .
Q. How can researchers validate analytical methods for detecting this compound in complex matrices?
- Answer: Method validation should include parameters such as specificity, linearity, precision, and recovery. A validated RP-HPLC method for ropinirole hydrochloride achieved a recovery rate of 98–102% with a coefficient of variation < 2%, using sodium hexanesulfonate and phosphoric acid buffer (pH 6.5) . System suitability criteria (e.g., tailing factor ≤ 2.0, resolution ≥ 1.5 between adjacent peaks) ensure reproducibility . Stability studies under stress conditions (e.g., heat, light) are critical to confirm method robustness .
Advanced Research Questions
Q. What experimental design considerations are critical when studying this compound in neurodegenerative disease models?
- Answer: Preclinical studies using induced pluripotent stem cell (iPSC)-derived motor neurons from ALS patients revealed that this compound mitigates neurite shortening, mitochondrial dysfunction, and TDP-43 protein aggregation. Key design elements include:
- Dose-response assays to establish therapeutic windows (e.g., 0.1–10 µM in iPSC models) .
- Validation of oxidative stress markers (e.g., lipid peroxidation) and apoptosis pathways (e.g., caspase-3 activation) .
- Comparative pharmacokinetic profiling (oral bioavailability: ~55% in humans) to align in vitro and in vivo dosing .
Q. How should researchers address contradictions in solubility and stability data for this compound?
- Answer: Discrepancies in solubility (e.g., "slight solubility" in methanol vs. DMSO ) require context-specific validation. For stability:
- Store the compound at 2–8°C in dry conditions to prevent degradation .
- Use inert atmospheres (e.g., nitrogen) during dissolution to avoid oxidation.
- Cross-validate findings with orthogonal techniques (e.g., LC-MS for impurity profiling) .
Q. What methodologies are recommended for assessing the compound’s impact on dopamine receptor selectivity?
- Answer: this compound is a dopamine D3/D2 receptor agonist (Ki = 29 nM for D2 receptors). Advanced studies should:
- Employ radioligand binding assays using transfected cell lines expressing human D2, D3, and D4 receptors .
- Compare functional activity (pEC₅₀ values) across receptor subtypes to confirm selectivity .
- Use in vivo models (e.g., MPTP-treated primates) to evaluate dose-dependent reversal of motor deficits .
Q. How can clinical trial data for ropinirole hydrochloride inform translational research on its 3-Methoxy derivative?
- Answer: Phase I/IIa trials for ropinirole in ALS patients assessed safety, ALSFRS-R scores, and biomarkers (e.g., TDP-43 in CSF). Key translational insights include:
- Primary endpoints: Safety/tolerability (e.g., maximum tolerated dose) .
- Secondary endpoints: Muscle strength (hand-held dynamometry), survival, and caregiver burden metrics .
- Biomarker-driven sub-studies (e.g., RNA sequencing of patient-derived motor neurons) to link mechanism to efficacy .
Methodological Resources
- Impurity Profiling: Use USP reference standards (e.g., Ropinirole Hydrochloride RS) and validated HPLC conditions (acetonitrile/buffer mobile phase, 10 µL injection volume) .
- Toxicity Screening: Follow OECD guidelines for acute toxicity classification (e.g., skin/eye irritation assays) .
- In Vivo Pharmacokinetics: Model clearance rates (~780 mL/min in humans) to design dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
